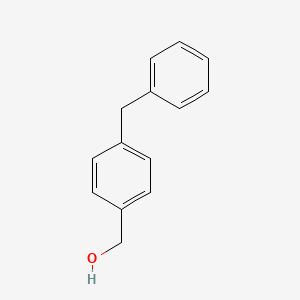

(4-苄基苯基)甲醇

描述

Synthesis Analysis

The synthesis of related benzoaryl compounds, such as benzoaryl-5-yl(2-hydroxyphenyl)methanones, involves photoinduced rearrangement of (E)-3-arylvinyl-4H-chromen-4-ones, yielding products in 77-95% yields. This method avoids the use of transition metals, oxidants, or other additives, showcasing a novel procedure for α,α'-diaryl ketone derivatives synthesis (Jinming Fan et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to “(4-Benzylphenyl)methanol” has been extensively studied, with X-ray crystallography providing detailed insights into their configurations. For instance, the structure of certain triazole-thione methanol hemisolvates reveals the solvent's disorder over two sites, indicating the complexity of intermolecular interactions in these systems (Jia Hao Goh et al., 2010).

Chemical Reactions and Properties

Photogeneration and reactivity studies of aryl cations from aromatic halides in solvents like methanol have shown pathways to reductive dehalogenation and nucleophilic addition, highlighting the chemical versatility of benzylphenyl methanol analogs (S. Protti et al., 2004).

Physical Properties Analysis

Investigations into the physical properties of compounds structurally related to “(4-Benzylphenyl)methanol” have focused on understanding their refractive indices, molar refraction, and solute-solvent interactions. For example, the study of 3-(4-Fluorophenyl)-1-Phenylprop-2-EN-1-One in methanol and benzene mixtures at 298K revealed insights into the nature of dipole and solute-solvent interactions (S. K. Chavan et al., 2016).

Chemical Properties Analysis

The chemical properties of “(4-Benzylphenyl)methanol” and related compounds include their reactivity towards various chemical reagents and conditions. For instance, the study on the catalysis of nucleophilic aromatic substitution reactions in mixed solvents provides strong evidence against certain reaction mechanisms, highlighting the complex nature of these chemical processes (O. Banjoko et al., 1988).

科学研究应用

1. 分离技术

正如 Okada (1995) 所描述的,甲醇在毛细管电泳中的应用证明了其在分离非离子聚醚和评估弱络合物形成方面的有效性。这突出了甲醇在非水环境中促进复杂化合物分离的作用 (Okada,1995)。

2. 有机合成

Sarki 等人 (2021) 报告了甲醇在有机合成中作为氢源和 C1 合成子的用途,重点介绍了其在胺的选择性 N-甲基化中的作用。这强调了甲醇作为包括药物在内的各种有机化合物合成中的试剂的多功能性 (Sarki 等人,2021)。

3. 生物膜研究

Nguyen 等人 (2019) 强调了甲醇对生物膜研究中脂质动力学的影响。他们的研究表明,甲醇可以影响双层成分的结构-功能关系,这对于理解细胞机制和蛋白质功能至关重要 (Nguyen 等人,2019)。

4. 太阳能电池增强

Zhou 等人 (2013) 发现甲醇处理可以显着提高聚合物太阳能电池的效率。这一发现对于开发更有效的太阳能技术至关重要 (Zhou 等人,2013)。

5. 催化反应

Lin 等人 (2013) 证明了甲醇在苄醇氢解中的应用,展示了其在催化过程的绿色反应介质中的有效性。这有助于开发环保的催化方法 (Lin 等人,2013)。

6. 电化学应用

Nguyen 等人 (2019) 关于甲醇在生物膜和蛋白质脂质研究中的作用的研究展示了其在电化学应用中的重要性。甲醇影响脂质动力学和结构功能的能力对于生物电子设备的开发至关重要 (Nguyen 等人,2019)。

安全和危害

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

属性

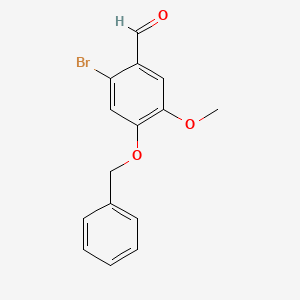

IUPAC Name |

(4-benzylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9,15H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZOFWFRCQRXIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101304985 | |

| Record name | 4-(Phenylmethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Benzylphenyl)methanol | |

CAS RN |

35714-20-6 | |

| Record name | 4-(Phenylmethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35714-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Phenylmethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide](/img/structure/B1268774.png)